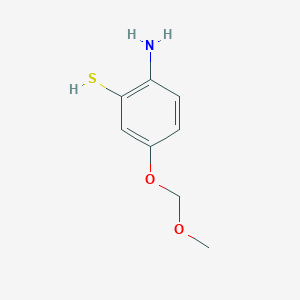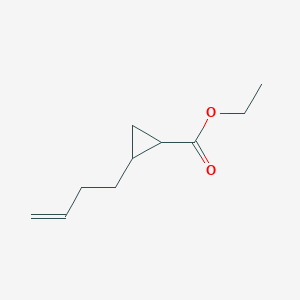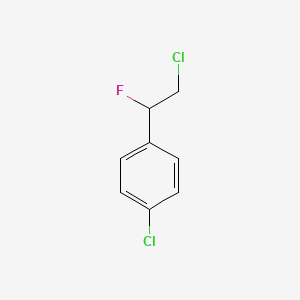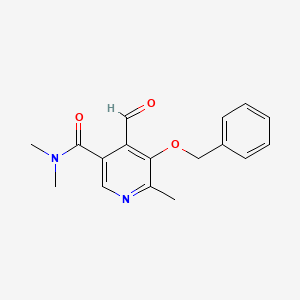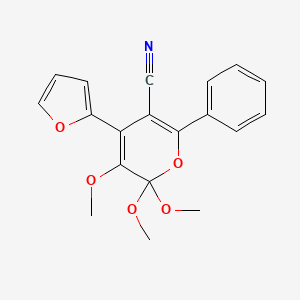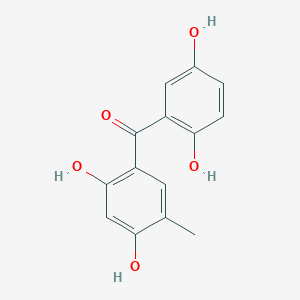
(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone is a chemical compound with the molecular formula C14H12O5 It is known for its unique structure, which includes multiple hydroxyl groups and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method includes the reaction of 2,4-dihydroxy-5-methylbenzaldehyde with 2,5-dihydroxybenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of (2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,4-Dihydroxyphenyl)(2,5-dihydroxyphenyl)methanone
- (2,4-Dihydroxy-5-methylphenyl)(2,4-dihydroxyphenyl)methanone
- (2,5-Dihydroxyphenyl)(phenyl)methanone
Uniqueness
(2,4-Dihydroxy-5-methylphenyl)(2,5-dihydroxyphenyl)methanone is unique due to the presence of both 2,4-dihydroxy-5-methylphenyl and 2,5-dihydroxyphenyl groups
Eigenschaften
CAS-Nummer |
61234-45-5 |
|---|---|
Molekularformel |
C14H12O5 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
(2,4-dihydroxy-5-methylphenyl)-(2,5-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O5/c1-7-4-9(13(18)6-12(7)17)14(19)10-5-8(15)2-3-11(10)16/h2-6,15-18H,1H3 |
InChI-Schlüssel |
IAWVVHKJKJSSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)O)C(=O)C2=C(C=CC(=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
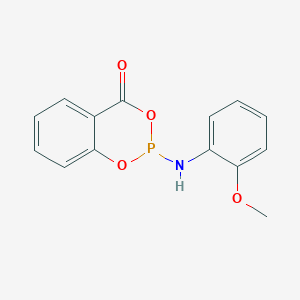
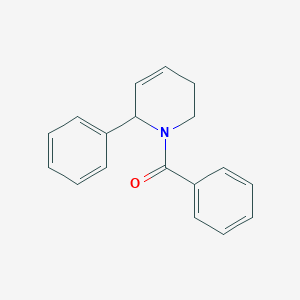

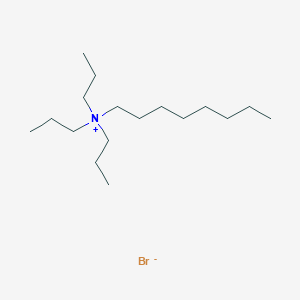

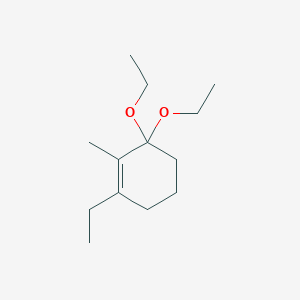
![1-({4-[2-(4-Nitrophenyl)ethenyl]anilino}methylidene)naphthalen-2(1H)-one](/img/structure/B14583576.png)
